1,1-Diethylguanidine

Pharmacology Neuromuscular Junction Ganglionic Transmission

Researchers synthesizing organophosphate insecticides often face unreliable sourcing for 1,1-diethylguanidine, the essential N,N-dialkylguanidine building block for pirimiphos-methyl, ethirimol, and pirimicarb. Our high-purity supply ensures consistent pyrimidine ring formation with characterized 75% coupling yields. • Validated intermediate for 5 commercial insecticides. • 98% purity minimizes side reactions; ambient shipping. • Also used as analytical standard for environmental monitoring of pirimiphos-methyl degradation.

Molecular Formula C5H13N3
Molecular Weight 115.18 g/mol
CAS No. 18240-93-2
Cat. No. B097328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diethylguanidine
CAS18240-93-2
Molecular FormulaC5H13N3
Molecular Weight115.18 g/mol
Structural Identifiers
SMILESCCN(CC)C(=N)N
InChIInChI=1S/C5H13N3/c1-3-8(4-2)5(6)7/h3-4H2,1-2H3,(H3,6,7)
InChIKeyPDDWJLGBNYUCQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diethylguanidine Overview


1,1-Diethylguanidine (N,N-diethylguanidine, CAS 18240-93-2) is a symmetrically substituted N,N-dialkylguanidine derivative with the molecular formula C5H13N3 and a molecular weight of 115.18 g/mol [1]. This compound functions as a strong organic base, exhibiting basicity comparable to inorganic hydroxides such as sodium and potassium hydroxide [2]. It is a known environmental transformation product of the organophosphate insecticide Pirimiphos-methyl and serves as a critical intermediate in the synthesis of multiple commercial agrochemicals, including pirimiphos-ethyl, pirimiphos-methyl, ethirimol, dimethirimol, and pirimicarb [1]. The compound is also utilized as a reagent in organic synthesis and as a component in specialized biochemical formulations [3].

Agrochemical intermediate for pirimiphos insecticide synthesis
Strong organic base with reported hydroxide-level basicity
Environmental transformation product reference standard for pirimiphos-methyl

Why Substitution Fails for 1,1-Diethylguanidine


The substitution of 1,1-diethylguanidine with other N-alkylguanidines or guanidine itself is not straightforward due to divergent physicochemical properties and distinct biological activity profiles. Simple substitution alters key parameters such as base strength, lipophilicity, and steric bulk, which directly impact reaction yields in downstream synthesis and target engagement in biological systems. For instance, while guanidine and N,N-dimethylguanidine exhibit anticurare activity in neuromuscular preparations, 1,1-diethylguanidine uniquely induces a tubocurarine-like flaccid paralysis [1]. Furthermore, the specific N,N-diethyl substitution pattern is essential for constructing the pyrimidine ring in high-value insecticides like pirimiphos-methyl and pirimiphos-ethyl; alternative amidine or guanidine precursors would lead to different heterocyclic scaffolds or require complete re-optimization of synthetic routes [2][3].

Pharmacological divergence Reported tubocurarine-like flaccid paralysis may invert neuromuscular assay response relative to N-methylguanidine anticurare profiles.
Base strength mismatch Weaker guanidine bases may lead to incomplete deprotonation or altered reaction speciation, shifting synthetic outcomes.
Synthetic pathway specificity Only N,N-diethyl substitution enables the target pyrimidine ring; alternative amidines generate different heterocyclic scaffolds.

1,1-Diethylguanidine: Head-to-Head Evidence


Neuromuscular Pharmacological Divergence

In comparative pharmacological studies using the fowl sciatic nerve-gastrocnemius muscle preparation and cat sciatic nerve-gastrocnemius and tibialis anterior muscle preparations, 1,1-diethylguanidine exhibited a distinctly different neuromuscular blocking profile compared to its closest N-alkyl analogs. Unlike N,N-dimethylguanidine, N-methylguanidine, and guanidine, which all demonstrated anticurare activity by antagonizing tubocurarine or gallamine triethiodide-induced paralysis, 1,1-diethylguanidine induced a tubocurarine-like flaccid paralysis [1]. Furthermore, 1,1-diethylguanidine was the only compound in the tested series to demonstrate a ganglionic blocking action [1].

Neuromuscular effect
Head-to-head
Flaccid paralysis (curare-like) vs Anticurare activity in N-methylguanidine, guanidine
Ganglionic blocking action vs Guanidine antagonizes ganglionic blockers
Reported pharmacological profile switch may alter neuromuscular model interpretation.
Fowl and cat nerve-muscle preparations; ganglionic block observed.
Pharmacology Neuromuscular Junction Ganglionic Transmission

Base Strength Characterization

Contrary to an earlier report that mischaracterized N,N'-dialkylguanidines as weak bases, a definitive potentiometric titration study demonstrated that N,N'-diethylguanidine (1,1-diethylguanidine) is a strong base, with its aqueous solution behavior being potentiometrically indistinguishable from that of sodium and potassium hydroxide [1]. This corrects the prior erroneous assignment of a low ionization constant (KI ≈ 2 x 10⁻²) and establishes the compound's basicity as being on par with the strongest inorganic bases [1].

Base strength
Class-level
Potentiometrically indistinguishable from NaOH/KOH vs Earlier erroneous assignment as weak base (KI ~2×10⁻²)
Class-level evidence supports strong base behavior for synthesis predictions.
Aqueous titration of diethylguanidinium picrate with 0.01168 N NaOH.
Physical Organic Chemistry Basicity Potentiometry

Pirimiphos-Methyl Synthesis Step Efficiency

In the established synthetic route for the organophosphate insecticide pirimiphos-methyl, 1,1-diethylguanidine sulfate (prepared from S-methylisothiourea sulfate and diethylamine) is condensed with ethyl acetoacetate to form the key pyrimidine intermediate. A published optimization study reports an isolated yield of 75% for this specific guanidine-incorporating step, contributing to an overall total synthesis yield of 65% from S-methylisothiourea sulfate [1].

Step yield
Reported
75% step yield
guanidine coupling to pyrimidine intermediate
Reported yield benchmark supports procurement and process cost review.
Overall yield 65% from S-methylisothiourea sulfate; phosphorylation steps 93% each.
Agrochemical Synthesis Process Chemistry Pesticide Intermediate

Physicochemical Property Divergence from Guanidine

The introduction of two ethyl groups onto the guanidine core significantly alters key physical properties. Compared to unsubstituted guanidine, 1,1-diethylguanidine exhibits a higher predicted boiling point (154.6±23.0 °C vs. 132.9±23.0 °C at 760 mmHg) and a lower predicted density (1.0±0.1 g/cm³ vs. 1.6±0.1 g/cm³) . The increase in boiling point is consistent with greater molar mass and van der Waals interactions, while the decrease in density reflects the less efficient packing of the ethyl-substituted molecules.

Physicochemical divergence
Data to verify
BP 154.6±23.0 °C vs Guanidine 132.9±23.0 °C
Density 1.0±0.1 g/cm³ vs Guanidine 1.6±0.1 g/cm³
Predicted property divergence may influence handling and separation; requires experimental confirmation.
ACD/Labs Percepta prediction; no experimental validation source cited.
Physicochemical Properties Thermodynamics Material Science

1,1-Diethylguanidine: Application Scenarios


Agrochemical Manufacturing: Pirimiphos Insecticides

1,1-Diethylguanidine is the essential nitrogenous building block for constructing the 2-diethylamino-substituted pyrimidine ring found in key commercial organophosphate insecticides. The validated synthetic route, with a characterized 75% yield for the guanidine coupling step, underscores its indispensability [1]. Replacing 1,1-diethylguanidine with a different amidine or guanidine would generate a different heterocyclic core, failing to produce the target active ingredients pirimiphos-methyl, pirimiphos-ethyl, ethirimol, dimethirimol, or pirimicarb [2].

Neuromuscular and Ganglionic Blockade Studies

In studies aimed at mapping the structure-activity relationships (SAR) of guanidine derivatives at nicotinic acetylcholine receptors, 1,1-diethylguanidine provides a crucial control or test compound due to its unique tubocurarine-like flaccid paralysis effect, which is opposite to the anticurare activity of its N-methyl and unsubstituted analogs [3]. Its distinct ganglionic blocking action further differentiates it, making it a valuable tool for dissecting cholinergic signaling pathways and screening for novel neuromuscular blocking agents.

Ionic Liquid and Reagent Formulation

The confirmed strong base character of 1,1-diethylguanidine, comparable to NaOH/KOH, combined with its ability to form stable guanidinium cations via hydrogen bonding, makes it suitable for preparing specialized ionic liquids or non-nucleophilic bases for organic synthesis [4]. The specific steric and electronic profile conferred by the two ethyl groups influences solubility and melting point in derived guanidinium salts, offering a distinct property set compared to salts derived from tetramethylguanidine or unsubstituted guanidine.

Pirimiphos-Methyl Degradation Reference Standard

As a documented environmental transformation product of the widely used insecticide pirimiphos-methyl, high-purity 1,1-diethylguanidine is required as an analytical reference standard for environmental fate studies, residue monitoring in food and soil, and toxicological assessments [2]. Quantifying this specific degradation product is essential for regulatory compliance and environmental risk evaluation.

Application
Selection Property
Validation Focus
Agrochemical pyrimidine synthesis
N,N-diethylguanidine coupling step performance
Pyrimidine ring formation and reported overall yield
Neuromuscular junction signaling studies
Reported tubocurarine-like pharmacological profile
Nicotinic receptor pharmacology endpoint differentiation
Ionic liquid / non-nucleophilic base formulation
Strong base character comparable to inorganic hydroxides
Guanidinium salt formation, solubility, and thermal properties
Pirimiphos-methyl degradation reference standard
Certified purity and structural identity
Chromatographic detection in environmental matrices

Technical Documentation Hub

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28 linked technical documents
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